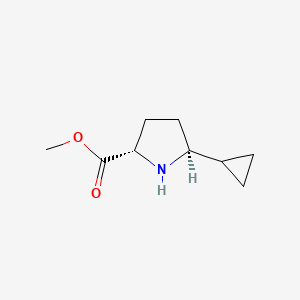![molecular formula C22H24N2O4S B3007374 methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 537687-41-5](/img/structure/B3007374.png)
methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidine derivatives are known for a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods, including acid-catalyzed cyclocondensation reactions and alkylation. For instance, sulfanylidene tetrahydropyrimidine derivatives have been synthesized using acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Similarly, other pyrimidine derivatives have been prepared by alkylation of thioxo-dihydropyridines with methyl bromoacetate .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). These analyses can provide insights into the equilibrium geometry, vibrational wave numbers, and stability of the molecule . Additionally, crystallography can be used to determine the conformation of the pyrimidine ring and the hydrogen bonding patterns that stabilize the structure .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and enzymatic hydrolysis. For example, the kinetic resolution of dihydropyridine derivatives can be catalyzed by lipases, leading to enantiomerically enriched products . The reactivity of different substituents on the pyrimidine ring can also be explored to synthesize compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's optical and electronic properties, including its nonlinear optical behavior and molecular electrostatic potential . These properties are crucial for understanding the interaction of pyrimidine derivatives with biological targets and their potential as chemotherapeutic agents.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Properties
Synthesis and Liquid Crystal Properties of Aryl Esters of Laterally Substituted 5-Pyrimidinecarboxylic Acids : This study explores the synthesis of compounds similar to the given chemical, focusing on their liquid crystal properties. It was discovered that compounds containing methyl and methoxy groups in the lateral position exhibit nematic liquid crystal behaviors with a mesophase range of 30-50°C, whereas derivatives with hydroxy groups show smectic liquid crystal properties. The study highlights the potential of these compounds in liquid crystal display technologies and materials science (Mikhaleva, 2003).
Cytotoxic Activity
Synthesis, crystal structure, and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives : This research presents the synthesis and analysis of 4-thiopyrimidine derivatives, including compounds structurally related to the one of interest. The study evaluates their cytotoxic activity against various human cancer cell lines, offering insights into their potential as chemotherapeutic agents. The presence of certain groups in these compounds significantly influences their cytotoxicity, indicating a path for developing new anticancer drugs (Stolarczyk et al., 2018).
Corrosion Inhibition
Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments : This study investigates pyrimidine-2-thione derivatives, closely related to the compound , for their ability to inhibit corrosion of mild steel in sulfuric acid. The findings demonstrate that these compounds effectively prevent corrosion, suggesting applications in materials protection and industrial processes (Soltani et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-13-5-7-15(8-6-13)12-28-17-10-9-16(11-18(17)26-3)20-19(21(25)27-4)14(2)23-22(29)24-20/h5-11,20H,12H2,1-4H3,(H2,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACITYERTPXKPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(NC(=S)N3)C)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)
![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)

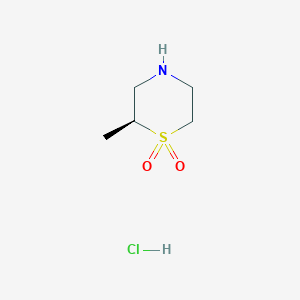
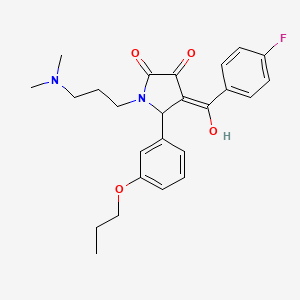
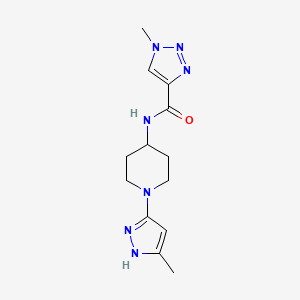
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)
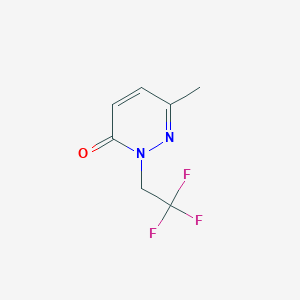
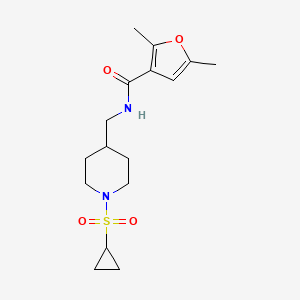
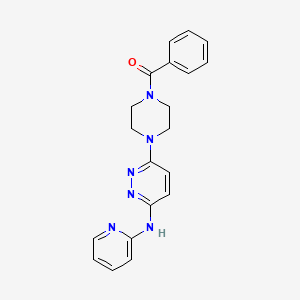
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)
